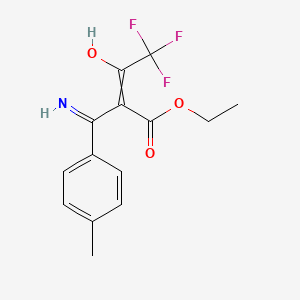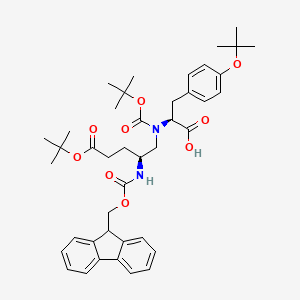
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including fluorenyl, tert-butoxy, and phenyl groups
Vorbereitungsmethoden
The synthesis of (S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorenylmethanol, tert-butyl bromoacetate, and phenylalanine derivatives.
Protection and Deprotection: The functional groups are protected and deprotected at various stages to ensure selective reactions. Common protecting groups include fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc).
Coupling Reactions: The key steps involve coupling reactions, such as amide bond formation and esterification, to assemble the desired structure.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain a high-purity compound.
Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down ester or amide bonds in the presence of acids or bases, leading to the formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid can be compared with similar compounds, such as:
Trifluorotoluene: An organic compound with similar functional groups, used as a solvent and synthetic intermediate.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar ester functional group, used in flavor and fragrance industries.
These comparisons highlight the unique structural features and applications of this compound.
Eigenschaften
Molekularformel |
C42H54N2O9 |
|---|---|
Molekulargewicht |
730.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C42H54N2O9/c1-40(2,3)51-29-21-18-27(19-22-29)24-35(37(46)47)44(39(49)53-42(7,8)9)25-28(20-23-36(45)52-41(4,5)6)43-38(48)50-26-34-32-16-12-10-14-30(32)31-15-11-13-17-33(31)34/h10-19,21-22,28,34-35H,20,23-26H2,1-9H3,(H,43,48)(H,46,47)/t28-,35-/m0/s1 |
InChI-Schlüssel |
GOTKFUSPRTYONL-WJVKJDHCSA-N |
Isomerische SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(CC(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



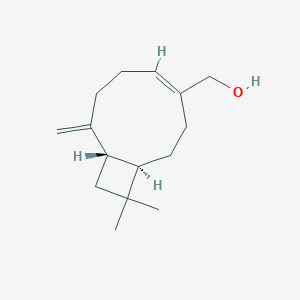
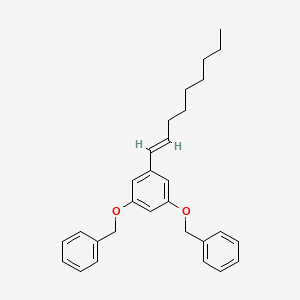

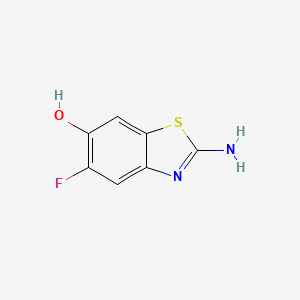
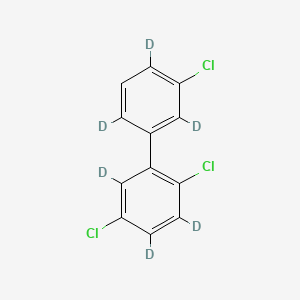
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
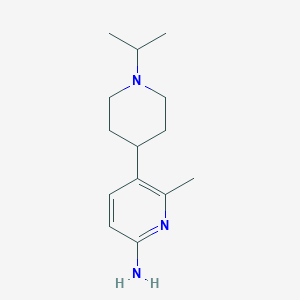
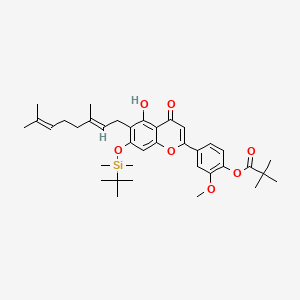

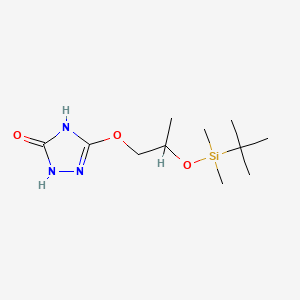
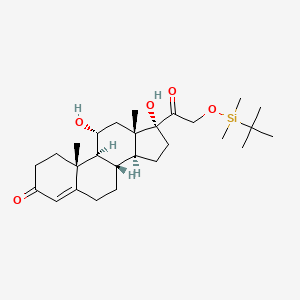
![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
